O-Benzyl-alpha-methyl-L-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Benzyl-alpha-methyl-L-Tyrosine, also known as (S)-2-amino-2-methyl-3-(4’-benzyloxyphenyl)propanoic acid, is a derivative of the amino acid L-tyrosine. This compound is characterized by the presence of a benzyl group attached to the oxygen atom of the phenolic hydroxyl group and a methyl group attached to the alpha carbon. It is a non-essential amino acid with a polar side group and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzyl-alpha-methyl-L-Tyrosine typically involves the protection of the phenolic hydroxyl group of L-tyrosine with a benzyl group. This can be achieved through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydroxide. The alpha carbon is then methylated using a methylating agent such as methyl iodide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of O-Benzyl-alpha-methyl-L-Tyrosine often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
O-Benzyl-alpha-methyl-L-Tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-Benzyl-alpha-methyl-L-Tyrosine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of O-Benzyl-alpha-methyl-L-Tyrosine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with receptors and transporters, influencing cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent compound, which lacks the benzyl and methyl groups.
O-Methyl-L-Tyrosine: Similar structure but with a methyl group instead of a benzyl group.
L-Phenylalanine: Another aromatic amino acid with a similar structure but lacking the hydroxyl group.
Uniqueness
O-Benzyl-alpha-methyl-L-Tyrosine is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. These modifications enhance its stability and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
77457-02-4 |
---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-17(18,16(19)20)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12,18H2,1H3,(H,19,20)/t17-/m0/s1 |
InChI Key |
NOIIIALKOCPUCU-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.